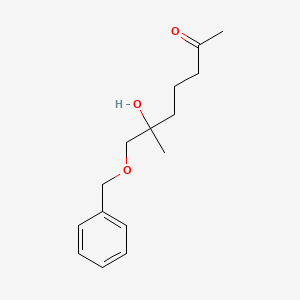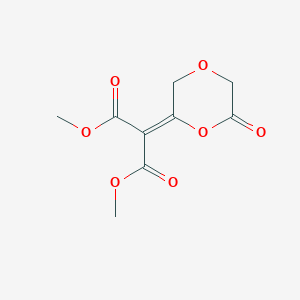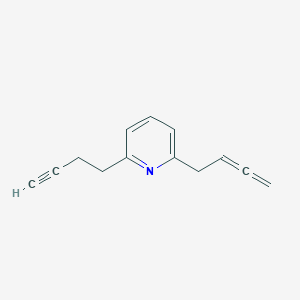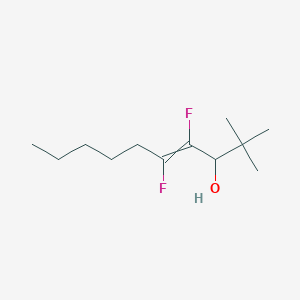
7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one is an organic compound characterized by the presence of a benzyloxy group, a hydroxy group, and a ketone group within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one can be achieved through several synthetic routes. One common method involves the use of benzylic oxidation and reduction reactions. For instance, the benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile . The hydroxy group can be introduced through oxidation reactions, such as the use of oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and reduction processes. These processes are typically carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
7-Benzyloxy-4-trifluoromethyl-coumarin: Shares the benzyloxy group and is used in enzyme inhibition studies.
7-Benzyloxy-6-methoxyl-4-hydroxyquinoline: Similar structure with different functional groups, used in medicinal chemistry.
Uniqueness
7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
92527-68-9 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
6-hydroxy-6-methyl-7-phenylmethoxyheptan-2-one |
InChI |
InChI=1S/C15H22O3/c1-13(16)7-6-10-15(2,17)12-18-11-14-8-4-3-5-9-14/h3-5,8-9,17H,6-7,10-12H2,1-2H3 |
Clave InChI |
YJAHBENKHLLFMM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCC(C)(COCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol](/img/structure/B14361628.png)
![7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14361633.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-(diphenylmethyl)urea](/img/structure/B14361636.png)

![4-(Bicyclo[3.2.0]hepta-3,6-dien-2-ylidene)but-2-enal](/img/structure/B14361646.png)


![2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid](/img/structure/B14361676.png)
![2-Methoxy-4-[2-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14361684.png)



![N-{2-[4-(Piperidine-1-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14361704.png)
